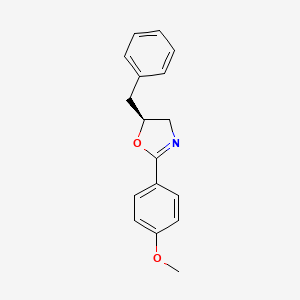
Benzyl oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl oxazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. This compound is used in various fields, including pharmaceuticals, industrial applications, and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl oxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. Another method includes the use of amino alcohols and carboxylic acids as starting materials, which undergo cyclization to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-yielding and scalable processes. For example, the reaction of benzylamine with glyoxylic acid can be optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted benzyl oxazolidine derivatives .
Applications De Recherche Scientifique
Benzyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of benzyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Benzyl oxazolidine-3-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and biological activities.
Oxazolines: Similar in structure but with different chemical properties and applications.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and have distinct biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties that make it suitable for various applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
benzyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c13-11(12-6-7-14-9-12)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
HPMJIQUVFVIADF-UHFFFAOYSA-N |
SMILES canonique |
C1COCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)









![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
